molecular formula C3HF3N2S2 B1323030 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione CAS No. 37461-62-4

5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B1323030
CAS No.: 37461-62-4
M. Wt: 186.18 g/mol
InChI Key: MYBNRTPEGGJIBD-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is a high-value heterocyclic building block of significant interest in medicinal chemistry and anticancer drug discovery. The 1,3,4-thiadiazole core is a well-established bioisostere of pyrimidine, a skeleton found in nucleic acids, which allows its derivatives to effectively interact with biological targets and disrupt processes like DNA replication in cancer cells . The incorporation of a strong electron-withdrawing trifluoromethyl group at the 5-position enhances the compound's lipophilicity and metabolic stability, improving its ability to cross cellular membranes . This compound serves as a versatile precursor for the synthesis of a wide range of disubstituted 1,3,4-thiadiazoles. Its structure makes it a promising scaffold for developing novel kinase inhibitors. Research into similar 1,3,4-thiadiazole derivatives has demonstrated potent inhibitory activity against critical oncological targets such as the Bcr-Abl tyrosine kinase (with IC50 values reported as low as 7.4 µM) and Focal Adhesion Kinase (FAK), highlighting the potential of this chemical class for targeted cancer therapies . Beyond oncology, the 1,3,4-thiadiazole pharmacophore is found in compounds with a broad spectrum of bioactivities, including antimicrobial, antifungal, and anti-inflammatory properties, making this compound a valuable starting point for multiple drug discovery programs . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

5-(trifluoromethyl)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3N2S2/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBNRTPEGGJIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=S)S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629718
Record name 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37461-62-4
Record name 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37461-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing a trifluoromethyl group and a thiocarbonyl group. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione serves as a versatile intermediate in the synthesis of more complex molecules. Its trifluoromethyl group allows for diverse chemical transformations:

  • Synthesis of Anticancer Agents : The compound has been utilized in the development of novel anticancer agents. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including prostate (PC3), breast (MCF7), and lung (A549) cancers . The incorporation of the trifluoromethyl group has been linked to enhanced biological activity.
  • Tyrosine Kinase Inhibitors : Research indicates that thiadiazole derivatives can act as inhibitors for tyrosine kinases, which are crucial in cancer signaling pathways. Modifications to the thiadiazole structure have resulted in compounds with promising inhibitory effects against Bcr-Abl tyrosine kinase .

Biology

The biological implications of this compound are significant:

  • Antimicrobial Activity : Compounds derived from this thiadiazole have demonstrated antimicrobial properties against various pathogens. Studies indicate efficacy against bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .
  • Mechanism of Action : The trifluoromethyl group enhances interactions with biological targets, potentially affecting enzyme inhibition and receptor binding pathways. This characteristic is crucial for developing drugs targeting specific biological mechanisms .

Industry

In industrial applications, this compound is explored for:

  • Material Development : Its unique properties make it suitable for creating materials with enhanced stability and reactivity. This includes applications in coatings and polymers where chemical resistance is paramount .
  • Pesticide Formulations : The compound has been investigated for its insecticidal and fungicidal properties. It can be formulated into active compositions to combat agricultural pests effectively .

Case Study 1: Anticancer Activity Evaluation

A study conducted by Hosseinzadeh et al. synthesized several derivatives of this compound and evaluated their anticancer activity using the MTT assay. Two compounds exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating strong potential as therapeutic agents .

Case Study 2: Tyrosine Kinase Inhibition

Research focusing on the inhibition of Bcr-Abl kinase by modified thiadiazoles demonstrated that introducing specific substituents could enhance binding affinity and inhibitory potency. This study highlights the importance of structural modifications in optimizing drug candidates derived from this compound .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting pathways related to enzyme inhibition or receptor binding. The thiadiazole ring may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of Compound A are best understood in comparison to structurally related thiadiazole and oxadiazole derivatives. Below is a detailed analysis:

Structural and Electronic Properties

Compound Core Structure Substituents Key Structural Features
Compound A 1,3,4-Thiadiazole 5-CF₃, 2-thione Planar asymmetric unit (Z′ = 6); strong hydrogen bonding
5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione (Compound B ) 1,3,4-Thiadiazole 5-(4-NO₂-phenyl)amino, 2-thione Electron-withdrawing nitro group; planar structure
5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione (Compound C ) 1,3,4-Thiadiazole 4-methoxybenzylideneamino, 2-thione Methoxy group enhances COX-2 selectivity via interactions with His90/Arg513
5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione (Compound D ) 1,3,4-Thiadiazole 5-ethoxy, 2-thione Ethoxy group forms dimeric hydrogen bonds
5-(3-Methylphenyl)-1,3,4-oxadiazole-2(3H)-thione (Compound E ) 1,3,4-Oxadiazole 5-(3-methylphenyl), 2-thione Oxadiazole core (O vs. S) reduces electron density; lower enzyme inhibition potency
  • Key Observations: The -CF₃ group in Compound A provides superior metabolic stability compared to the -NO₂ group in Compound B and the -OCH₃ group in Compound C, as trifluoromethyl is both lipophilic and resistant to enzymatic degradation . Compound A’s planar structure and six-molecule asymmetric unit (Z′ = 6) result in extensive hydrogen-bonded networks, enhancing crystalline stability. In contrast, Compound D forms dimers via N-H⋯S interactions, limiting packing efficiency . Replacing sulfur with oxygen in the oxadiazole core (Compound E) reduces electron delocalization, leading to weaker enzyme inhibition (IC₅₀ = 368 µM vs. 66.47 µM for thiadiazole analogs) .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
A Not reported Low (lipophilic) High (crystalline)
B 192 Moderate in DMSO Moderate
C 63 High in ethanol Sensitive to hydrolysis
D 128–130 Low in water Stable as dimer
  • Compound A ’s high crystallinity (due to Z′ = 6 packing) may complicate formulation but ensures long-term stability.
  • Compound C ’s Schiff base linkage renders it prone to hydrolysis, limiting shelf-life compared to Compound A .

Biological Activity

5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (also referred to as 5-TMD-2-thione) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by research findings and case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiosemicarbazide derivatives with trifluoromethylating agents. The compound features a thiadiazole ring system that is known for its pharmacological potential.

Synthesis Example :

A common synthetic route involves:

  • Starting Material : Thiosemicarbazide
  • Reagents : Trifluoroacetic acid and phosphorus oxychloride
  • Procedure : The reaction is conducted under controlled conditions to yield the desired thiadiazole derivative.

2. Biological Activities

The biological activities of this compound are extensive and include:

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM in K562 chronic myelogenous leukemia cells, indicating potential as a targeted cancer therapy .

Antimicrobial Properties

5-TMD-2-thione derivatives have shown promising antimicrobial activity:

  • Fungicidal and Bactericidal Effects : Studies indicate that these compounds possess enhanced efficacy against fungi and bacteria compared to other thiadiazole derivatives .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism : It may act through the inhibition of pro-inflammatory cytokines, providing relief in inflammatory conditions .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiadiazole ring significantly influence biological activity:

  • Electron-Withdrawing Groups : The presence of trifluoromethyl groups enhances lipophilicity and biological interactions.
  • Substituent Variations : Different substituents at the 2-position of the thiadiazole ring can modulate the compound's potency against specific targets .

4. Comparative Data Table

Biological ActivityCompound DerivativeIC50 Value (µM)Reference
AntitumorN-(5-Nitrothiazol-2-yl) derivative7.4
AntimicrobialVarious derivativesVaries
Anti-inflammatory5-TMD-2-thioneNot specified

5. Conclusion

The biological activity of this compound illustrates its potential as a versatile scaffold in drug discovery. Its diverse pharmacological properties make it a candidate for further research in developing new therapeutic agents targeting cancer, infections, and inflammatory diseases.

Q & A

Q. How are kinetic studies applied to nucleophilic substitution mechanisms in this system?

  • Methodological Answer : Pseudo-first-order kinetics (monitored via 1^1H NMR) determine rate constants. For example, varying haloalkane electrophiles (e.g., CH3_3I vs. C2_2H5_5Br) reveals steric and electronic effects on reactivity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
Reactant of Route 2
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione

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